2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-methyl-6-(pyridin-2-yl)pyrimidine with ethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl)ethanamine hydrochloride: A similar compound with a trifluoromethyl group instead of a pyridin-2-yl group.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another related compound with a bromine substituent and a benzamide group.
Uniqueness
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15ClN4 |
---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
2-(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH/c1-9-8-11(10-4-2-3-7-14-10)16-12(15-9)5-6-13;/h2-4,7-8H,5-6,13H2,1H3;1H |
InChI Key |
PPVAZCPZLFFMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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